L-Leucine benzyl ester hydrochloride
CAS No.: 2462-35-3
Cat. No.: VC21543395
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2462-35-3 |
---|---|
Molecular Formula | C13H20ClNO2 |
Molecular Weight | 257.75 g/mol |
IUPAC Name | benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride |
Standard InChI | InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 |
Standard InChI Key | HCYLOEGSAOVRIT-YDALLXLXSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
SMILES | CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES | CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Chemical Properties and Structure
Molecular Identity and Physical Characteristics
L-Leucine benzyl ester hydrochloride is characterized by its specific chemical formula C13H20ClNO2 and a molecular weight of 257.75 g/mol. The compound is typically found as a solid with a white to off-white coloration, requiring refrigeration with recommended storage temperatures between 2-7°C to maintain stability. Its structure features a benzyl ester group attached to the L-leucine amino acid, which contributes to its unique biochemical properties and applications in various research settings.
Structural Components and Identification
The compound is registered under CAS number 2462-35-3 and MDL number MFCD00034855, making it easily identifiable in chemical databases and regulatory frameworks. Its molecular structure consists of an L-leucine backbone esterified with a benzyl group, resulting in a compound that retains the essential amino acid properties while demonstrating enhanced lipophilicity and membrane permeability compared to unmodified L-leucine.
Table 1: Chemical and Physical Properties of L-Leucine Benzyl Ester Hydrochloride
Property | Value |
---|---|
Chemical Formula | C13H20ClNO2 |
Molecular Weight | 257.75 g/mol |
CAS Number | 2462-35-3 |
Physical State | Solid |
Color | White to off-white |
Storage Temperature | 2-7°C (Refrigeration) |
Hazard Classification | Warning |
Tariff Code | 2922498590 |
Synthesis Methods
Standard Esterification Process
The synthesis of L-Leucine benzyl ester hydrochloride typically involves a one-step esterification process. This reaction utilizes L-leucine as the starting material, which undergoes esterification with benzyl alcohol in the presence of an acid catalyst, commonly p-toluenesulfonic acid. The reaction medium often includes cyclohexane as a solvent, which facilitates the removal of water produced during the reaction, driving the equilibrium toward product formation.
Purification and Isolation
Following the esterification reaction, ethyl acetate is frequently employed for precipitation of the product, allowing researchers to achieve high yields and purity levels suitable for research applications. The purification process is critical to ensure the absence of unreacted starting materials or side products that could potentially interfere with subsequent applications of the compound in research settings.
Biological and Pharmaceutical Applications
Protein Synthesis Modulation
L-Leucine benzyl ester hydrochloride plays a significant role in modulating protein synthesis pathways by interacting with various enzymes and receptors involved in metabolic processes. This property makes it particularly valuable in the development of therapeutic agents targeting metabolic disorders where protein synthesis regulation is crucial. The compound's ability to influence these pathways has implications for treating conditions characterized by protein metabolism dysregulation.
Anti-Inflammatory Effects
Research has demonstrated that derivatives of L-leucine, including L-leucine benzyl ester hydrochloride, possess anti-inflammatory properties. These effects are primarily mediated through the inhibition of proinflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The anti-inflammatory capabilities suggest potential applications in treating inflammatory conditions and autoimmune disorders where modulation of the inflammatory response is beneficial.
Antitumor Activity
Recent studies have indicated that L-leucine derivatives, including L-leucine benzyl ester hydrochloride, may exhibit antitumor properties. These effects appear to be mediated through interaction with estrogen receptors and the induction of autophagy in cancer cells. The compound's ability to inhibit cancer cell proliferation through these mechanisms presents promising avenues for oncological research and potential therapeutic development.
Market Analysis and Future Perspectives
Current Market Status
The global market for L-Leucine Benzyl Ester Hydrochloride reagent was valued at USD 0.15 Billion in 2022 and is projected to reach USD 0.25 Billion by 2030, representing a compound annual growth rate (CAGR) of 6.7% from 2024 to 2030. This growth trajectory indicates significant commercial interest and expanding applications in research and development settings across the pharmaceutical and biotechnology sectors.
Historical Market Trends (2018-2022)
Between 2018 and 2022, the market for L-Leucine Benzyl Ester Hydrochloride experienced steady growth, primarily driven by its applications in peptide synthesis and protein chemistry within drug development processes. The increasing focus on personalized medicine and advanced therapeutic approaches further contributed to the rising demand for this compound during this period. Additionally, technological advancements in biotechnology and genomics supported the consistent increase in reagent consumption across research institutions and pharmaceutical companies.
Future Market Projections (2023-2033)
Looking ahead to the period from 2023 to 2033, market analysts predict continued growth in the demand for L-Leucine Benzyl Ester Hydrochloride, particularly within regions experiencing expanding biotech investments, such as Asia and North America. The compound's versatility in research applications, coupled with ongoing innovations in drug discovery methodologies, is expected to sustain market growth throughout this projection period.
Table 2: L-Leucine Benzyl Ester Hydrochloride Market Forecast
Year | Market Value (USD Billion) | Growth Rate |
---|---|---|
2022 | 0.15 | Baseline |
2030 (Projected) | 0.25 | CAGR of 6.7% (2024-2030) |
Comparison with Similar Compounds
Structural and Functional Comparisons
L-Leucine benzyl ester hydrochloride can be compared with other amino acid esters such as L-Phenylalanine benzyl ester hydrochloride and L-Valine methyl ester hydrochloride. While these compounds share similar structural features, L-Leucine benzyl ester hydrochloride is distinguished by its unique role in activating the mammalian target of rapamycin complex 1 (mTORC1) pathway, a function that is less prominent in other amino acid esters.
Related Peptide Derivatives
The compound is structurally related to more complex molecules such as L-Isoseryl-L-leucine benzyl ester hydrochloride and L-Isoseryl-L-phenylalanyl-L-leucine benzyl ester hydrochloride. These related compounds incorporate the L-Leucine benzyl ester moiety into larger peptide structures, demonstrating the versatility of this building block in peptide synthesis and the development of more complex bioactive molecules.
Research Applications
Peptide Synthesis
L-Leucine benzyl ester hydrochloride serves as a valuable building block in peptide synthesis, providing a protected form of L-leucine that can be incorporated into growing peptide chains while preventing undesired side reactions. Its use in solid-phase peptide synthesis has facilitated the development of numerous bioactive peptides for research and therapeutic applications.
Pharmaceutical Development
In pharmaceutical research, the compound plays a role in the development of new therapeutic agents, particularly those targeting metabolic disorders, inflammatory conditions, and cancer. Its well-defined chemical properties and biological activities make it a reliable component in medicinal chemistry efforts aimed at developing novel drug candidates with improved efficacy and pharmacokinetic profiles.
Biochemical Studies
The compound is extensively utilized in biochemical research to investigate protein metabolism, signaling pathways, and enzyme kinetics. Its ability to modulate specific biological processes makes it a valuable tool for elucidating fundamental biochemical mechanisms and understanding the molecular basis of various physiological and pathological conditions.
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